molecular formula C9H10O B1265933 3,5-Dimethylbenzaldehyde CAS No. 5779-95-3

3,5-Dimethylbenzaldehyde

Cat. No. B1265933
CAS RN: 5779-95-3
M. Wt: 134.17 g/mol
InChI Key: NBEFMISJJNGCIZ-UHFFFAOYSA-N
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Patent
US07405331B2

Procedure details

Into a 2-L three-necked flask equipped with a gas blowing tube, a reflux condenser and a stirrer, were charged 269.7 g (2 mol) of 3,5-dimehtylbenzaldehyde and 800 g of o-dichlorobenzene. The temperature of the reaction system was controlled to 5° C. while introducing a nitrogen gas. After bubbling the reaction solution by blowing a nitrogen gas for one hour, the feed of nitrogen was stopped and the feed of chlorine was started. Simultaneously with the feed of chlorine, the irradiation of light from a mercury lamp was started. The photochlorination was completed after 6 h. The quantitative analysis by gas chromatography showed the production of 1.4 mol of 3,5-dimethylbenzoyl chloride (yield: 70%). By vacuum distillation, 236 g (1.4 mol) of 3,5-dimethylbenzoyl chloride was isolated (yield: 68%). The results of total elements analysis by ICP showed that a total content of residual group 3 to group 12 metals was 500 ppm or lower in which the highest was 10 ppm of Fe and the second highest was 30 ppm of Zn.
Quantity
269.7 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=[O:6].[Cl:11]C1C=CC=CC=1Cl>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[C:5]([Cl:11])=[O:6]

Inputs

Step One
Name
Quantity
269.7 g
Type
reactant
Smiles
CC=1C=C(C=O)C=C(C1)C
Name
Quantity
800 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-L three-necked flask equipped with a gas
CUSTOM
Type
CUSTOM
Details
was controlled to 5° C.
ADDITION
Type
ADDITION
Details
while introducing a nitrogen gas
CUSTOM
Type
CUSTOM
Details
After bubbling the reaction solution
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Simultaneously with the feed of chlorine, the irradiation of light from a mercury lamp

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mol
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.